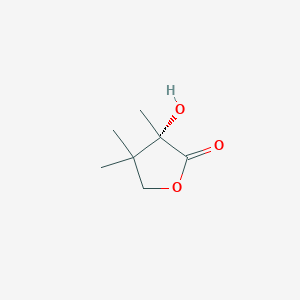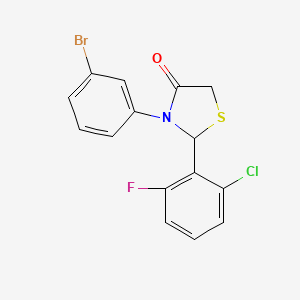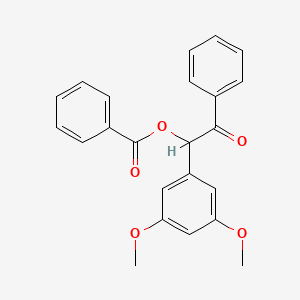
Dimethyl 2-(trifluoromethyl)phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(trifluoromethyl)phenyl phosphate is a chemical compound with the molecular formula C10H10F3O4P. It is known for its unique properties due to the presence of both phosphate and trifluoromethyl groups. This compound is utilized in various scientific and industrial applications, particularly in the fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-(trifluoromethyl)phenyl phosphate typically involves the reaction of 2-(trifluoromethyl)phenol with dimethyl chlorophosphate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 2-(trifluoromethyl)phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethyl phosphate group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphates, phosphine oxides, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(trifluoromethyl)phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of dimethyl 2-(trifluoromethyl)phenyl phosphate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphate group can participate in phosphorylation reactions, which are crucial in many biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- Dimethyl phenyl phosphate
- Dimethyl 4-(trifluoromethyl)phenyl phosphate
- Dimethyl 3-(trifluoromethyl)phenyl phosphate
Comparison: Dimethyl 2-(trifluoromethyl)phenyl phosphate is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and physical properties. Compared to its analogs, it exhibits distinct behavior in terms of solubility, stability, and reactivity, making it particularly valuable in specific applications.
Eigenschaften
CAS-Nummer |
502623-70-3 |
|---|---|
Molekularformel |
C9H10F3O4P |
Molekulargewicht |
270.14 g/mol |
IUPAC-Name |
dimethyl [2-(trifluoromethyl)phenyl] phosphate |
InChI |
InChI=1S/C9H10F3O4P/c1-14-17(13,15-2)16-8-6-4-3-5-7(8)9(10,11)12/h3-6H,1-2H3 |
InChI-Schlüssel |
AXRBMHGVIIJCHG-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)OC1=CC=CC=C1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione](/img/structure/B12582494.png)
![3-[4-(Pyridin-3-yloxy)phenoxy]pyridine](/img/structure/B12582496.png)

![3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12582514.png)
![Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582516.png)
![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)

![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)

![tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane](/img/structure/B12582549.png)

![2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582566.png)

